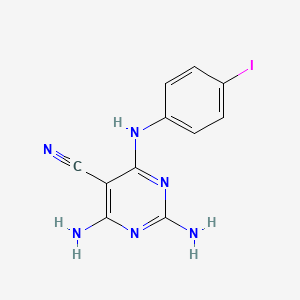

5-Pyrimidinecarbonitrile, 2,4-diamino-6-((4-iodophenyl)amino)-

Description

5-Pyrimidinecarbonitrile, 2,4-diamino-6-((4-iodophenyl)amino)- (CAS: 6953-52-2) is a pyrimidine derivative with a molecular formula of C₁₁H₉IN₆ and a molecular weight of 352.14 g/mol . It is characterized by a pyrimidine core substituted with two amino groups at positions 2 and 4, a nitrile group at position 5, and a 4-iodophenylamino moiety at position 4. This compound is primarily utilized in pharmaceutical research and organic synthesis, with suppliers offering it in varying purities (90–99%) for commercial and R&D applications .

Properties

CAS No. |

6953-52-2 |

|---|---|

Molecular Formula |

C11H9IN6 |

Molecular Weight |

352.13 g/mol |

IUPAC Name |

2,4-diamino-6-(4-iodoanilino)pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C11H9IN6/c12-6-1-3-7(4-2-6)16-10-8(5-13)9(14)17-11(15)18-10/h1-4H,(H5,14,15,16,17,18) |

InChI Key |

QWIRUYVDJDKRRR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC(=C2C#N)N)N)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-6-((4-iodophenyl)amino)pyrimidine-5-carbonitrile typically involves the reaction of 4-iodoaniline with 2,4-diamino-6-chloropyrimidine-5-carbonitrile under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar reaction pathways with optimizations for yield and purity, employing continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-((4-iodophenyl)amino)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as DMF or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

2,4-Diamino-6-((4-iodophenyl)amino)pyrimidine-5-carbonitrile has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anticancer agent, particularly targeting tyrosine kinases involved in cancer cell proliferation.

Biological Research: Used in studies related to enzyme inhibition and signal transduction pathways.

Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes, such as tyrosine kinases. By binding to the ATP-binding site of these enzymes, it prevents the phosphorylation of key proteins involved in cell signaling pathways, leading to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidinecarbonitrile derivatives share a common scaffold but differ in substituents, which influence their physicochemical and biological properties. Below is a detailed comparison with key analogs:

Structural Analogs with Halogen-Substituted Aryl Groups

Key Observations :

- Halogen Impact : While iodine’s larger atomic radius (198 pm) introduces steric bulk compared to chlorine (79 pm) or bromine (94 pm), suggests halogen size has minimal effect on enzyme inhibition in maleimide analogs (e.g., N-(4-iodophenyl)maleimide vs. chloro/bromo derivatives showed comparable IC₅₀ values) . However, electronic effects (e.g., iodine’s electron-withdrawing nature) may alter binding affinity in pyrimidinecarbonitriles.

- Thermal Stability : Bromophenyl and chlorophenyl analogs exhibit higher melting points (>240°C and 229–231°C, respectively) compared to the iodophenyl variant, possibly due to stronger halogen-halogen interactions in crystalline states .

Analogs with Heterocyclic or Alkyl Substituents

Key Observations :

- Complex Side Chains: Derivatives with benzamide or alkylamino groups () exhibit broader biological activity but require more complex synthesis routes compared to the target compound .

Biological Activity

5-Pyrimidinecarbonitrile, 2,4-diamino-6-((4-iodophenyl)amino)- (CAS No. 6953-52-2), is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is primarily studied for its role as an inhibitor of specific enzymes involved in cancer cell proliferation and as a potential therapeutic agent against various pathogens.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉IN₆ |

| Molecular Weight | 352.13 g/mol |

| IUPAC Name | 2,4-diamino-6-(4-iodoanilino)pyrimidine-5-carbonitrile |

| CAS Number | 6953-52-2 |

| InChI Key | QWIRUYVDJDKRRR-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to inhibit tyrosine kinases. Tyrosine kinases are critical in cell signaling pathways that regulate cell growth and differentiation. By binding to the ATP-binding site of these enzymes, the compound prevents the phosphorylation of proteins necessary for cancer cell proliferation, leading to reduced tumor growth and potential apoptosis in cancer cells .

Biological Evaluations and Case Studies

- Anticancer Activity : Research indicates that 5-Pyrimidinecarbonitrile derivatives exhibit significant anticancer properties. A study demonstrated that compounds with similar structures effectively inhibited the growth of various tumor cell lines, suggesting that the presence of both amino and iodo groups enhances their biological activity against cancer cells .

- Inhibition of Dihydrofolate Reductase (DHFR) : Inhibitors like 5-Pyrimidinecarbonitrile have been evaluated for their effects on DHFR, an enzyme crucial for nucleotide synthesis in both prokaryotic and eukaryotic cells. The compound showed selective inhibition against pathogenic DHFRs compared to mammalian counterparts, indicating potential applications in treating infections caused by pathogens such as Pneumocystis carinii and Toxoplasma gondii .

- Selectivity and Structure-Activity Relationships (SAR) : Studies have explored the structure-activity relationships of various pyrimidine derivatives, emphasizing how modifications at different positions influence their biological activity. The unique combination of functional groups in 5-Pyrimidinecarbonitrile contributes to its selectivity and potency against specific targets .

Comparative Analysis with Similar Compounds

The biological activity of 5-Pyrimidinecarbonitrile can be compared with other related compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 2,4-Diamino-6-chloropyrimidine-5-carbonitrile | Moderate anticancer activity | Lacks iodine substitution |

| 4-Iodoaniline | Limited biological activity | Primarily used as a precursor |

| 2,4-Diaminopyrimidine derivatives | Varied activity against different DHFRs | Structural variations affect potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.